molecular formula C33H24F2N4O3 B4326103 6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

Cat. No.: B4326103
M. Wt: 562.6 g/mol
InChI Key: NRQLFUICUICATH-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes fluorobenzyl and benzimidazole moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorobenzyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-fluorobenzyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorobenzyl)-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione
  • 6-(4-methylbenzyl)-4-{4-[(2-methylbenzyl)oxy]phenyl}-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione

Uniqueness

The presence of fluorine atoms in 6-(4-fluorobenzyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione imparts unique chemical properties, such as increased stability and lipophilicity. These characteristics can enhance its biological activity and make it a valuable compound for research and development.

Properties

IUPAC Name

6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24F2N4O3/c34-23-13-9-20(10-14-23)18-38-32(41)30-25(21-11-15-24(16-12-21)42-19-22-5-1-2-6-26(22)35)17-29(40)37-31(30)39-28-8-4-3-7-27(28)36-33(38)39/h1-16,25H,17-19H2,(H,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQLFUICUICATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N3C4=CC=CC=C4N=C3N(C2=O)CC5=CC=C(C=C5)F)C6=CC=C(C=C6)OCC7=CC=CC=C7F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
Reactant of Route 2
Reactant of Route 2
6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
Reactant of Route 3
Reactant of Route 3
6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
Reactant of Route 4
Reactant of Route 4
6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
Reactant of Route 5
Reactant of Route 5
6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
Reactant of Route 6
Reactant of Route 6
6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

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